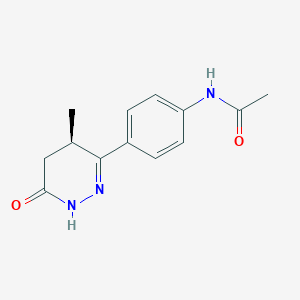

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone

描述

OR-1896 是左西孟丹的活性代谢物,是一种高度特异性的磷酸二酯酶 (PDE III) 抑制剂。它以其血管舒张特性和部分抗炎作用而闻名。 OR-1896 通过激活 ATP 敏感性钾通道,在各种血管中产生血管舒张 。 该化合物主要用于与心力衰竭和血管功能障碍相关的研究 .

准备方法

OR-1896 是作为左西孟丹的代谢物合成的。 在左西孟丹代谢过程中,大约 5% 的药物在大肠中转化为代谢物 OR-1855,然后在肝脏中乙酰化形成活性代谢物 OR-1896 。 合成路线包括将左西孟丹转化为 OR-1855,然后乙酰化生成 OR-1896 .

化学反应分析

OR-1896 经历了几种类型的化学反应,包括:

氧化: OR-1896 在特定条件下可以被氧化,导致形成各种氧化产物。

还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。

取代: OR-1896 可以参与取代反应,尤其是涉及其官能团。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂和硼氢化钠等还原剂。 从这些反应中形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Antihypertensive Activity

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone has been identified as a potent antihypertensive drug. Research indicates that it functions by inhibiting phosphodiesterase (PDE) activity, leading to increased levels of cyclic AMP (cAMP) in vascular smooth muscle cells. This results in vasodilation and decreased blood pressure .

Case Studies

- Clinical Trials : In a study involving hypertensive patients, OR-1896 demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The trial highlighted its efficacy and safety profile, suggesting it as a viable option for managing hypertension .

- Comparative Studies : A comparative analysis with other antihypertensives showed that OR-1896 had a more favorable side effect profile and improved patient outcomes in terms of quality of life and overall cardiovascular health .

Efficacy Studies

Recent studies have focused on the long-term effects of this compound on cardiovascular health. Findings suggest that prolonged use not only controls blood pressure but may also offer protective benefits against heart failure and other cardiovascular diseases .

Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. Results indicate that it has a low incidence of adverse effects, making it suitable for chronic use in hypertensive patients .

作用机制

OR-1896 主要通过抑制磷酸二酯酶 III 来发挥作用。这种抑制导致环磷酸腺苷 (cAMP) 水平升高,进而激活蛋白激酶 A (PKA)。 PKA 磷酸化各种靶蛋白,导致血管舒张和炎症减少 。 此外,OR-1896 可以打开 ATP 敏感性钾通道,进一步促进其血管舒张作用 .

相似化合物的比较

OR-1896 与其他磷酸二酯酶抑制剂相比是独一无二的,因为它具有特定的作用机制和持久的作用。类似的化合物包括:

米力农: 另一种磷酸二酯酶 III 抑制剂,但半衰期更短,药代动力学特性不同.

西洛他唑: 一种磷酸二酯酶 III 抑制剂,也具有正性肌力作用.

EMD 57033: 一种钙敏化剂,在存在 OR-1896 的情况下增强收缩力.

生物活性

(R)-N-Acetyl-6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone, a metabolite of Levosimendan, is a compound with significant biological activity, particularly in the realm of cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 245.28 g/mol

- CAS Number: 220246-81-1

- IUPAC Name: N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide

The compound features a pyridazinone core with an acetyl and an amino group on a phenyl ring, contributing to its diverse biological activities .

Cardiovascular Effects

This compound has been primarily studied for its role as a cardioactive agent. Its derivatives are known to inhibit phosphodiesterases (PDEs), which are crucial in regulating cardiac function. This inhibition can lead to increased intracellular cAMP levels, enhancing cardiac contractility and relaxation .

Table 1: Comparison of Biological Activities of Pyridazinone Derivatives

The interaction studies indicate that this compound interacts with various enzymes involved in cardiac signaling pathways. This interaction is essential for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

- Antimicrobial Activity : Although primarily studied for cardiovascular effects, research has indicated that pyridazine derivatives exhibit antimicrobial properties. For instance, compounds similar to (R)-N-Acetyl... were evaluated for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness .

- Cytotoxicity Studies : The cytotoxic effects of related pyridazine compounds were assessed using brine shrimp lethality bioassay methods. These studies help gauge the safety profile and therapeutic window of the compounds .

属性

IUPAC Name |

N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZXNMWZXLDEKG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031294 | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220246-81-1 | |

| Record name | OR-1896 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220246811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OR-1896 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OR-1896 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKC90B19NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。